(S)-3-Bromo-2-(1-methoxyethyl)pyridine
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Overview
Description
(S)-3-Bromo-2-(1-methoxyethyl)pyridine is a chiral pyridine derivative with a bromine atom at the 3-position and a methoxyethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-2-(1-methoxyethyl)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the methoxyethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After bromination, the methoxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent like methoxyethyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-2-(1-methoxyethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
(S)-3-Bromo-2-(1-methoxyethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-2-(1-methoxyethyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the methoxyethyl group play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(1-Methoxyethyl)pyridine: Lacks the bromine atom, which may influence its chemical behavior and applications.
3-Bromo-2-ethylpyridine: Similar structure but with an ethyl group instead of a methoxyethyl group, leading to different chemical properties.
Uniqueness
(S)-3-Bromo-2-(1-methoxyethyl)pyridine is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
3-bromo-2-[(1S)-1-methoxyethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(11-2)8-7(9)4-3-5-10-8/h3-6H,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILEQYHPIJWLD-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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